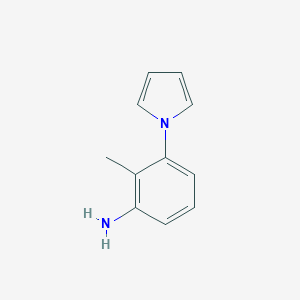

2-甲基-3-(1H-吡咯-1-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

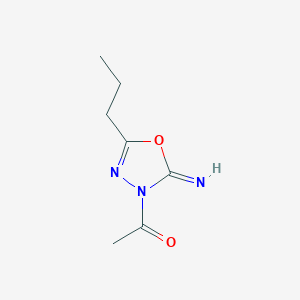

The compound "2-Methyl-3-(1H-pyrrol-1-yl)aniline" is a chemical that features both aniline and pyrrole functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their reactivity, which can be useful for understanding the chemistry of "2-Methyl-3-(1H-pyrrol-1-yl)aniline".

Synthesis Analysis

The synthesis of related compounds often involves catalytic reactions. For instance, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions to monoarylate anilines with aryl iodides and bromides, leading to diaryl amine products . Similarly, 2-(pyridin-2-yl)aniline has been used as a directing group for C-H amination mediated by cupric acetate . These methods could potentially be adapted for the synthesis of "2-Methyl-3-(1H-pyrrol-1-yl)aniline" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The structure of compounds containing aniline and pyrrole units can be complex. For example, a Schiff base containing a pyrrole moiety has been reported to crystallize with methanol, featuring hydrogen bonds and weak supramolecular interactions . This suggests that "2-Methyl-3-(1H-pyrrol-1-yl)aniline" could also exhibit interesting structural characteristics, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Compounds with aniline and pyrrole structures can participate in various chemical reactions. The reaction of pyrroles with aniline derivatives can lead to products like iminopyrrolizines and dicyanoethenylpyrroles . Additionally, anilino-pyrrole derivatives have been evaluated as CDK inhibitors, indicating that they can interact with biological targets . These findings suggest that "2-Methyl-3-(1H-pyrrol-1-yl)aniline" may also undergo diverse reactions and have potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline and pyrrole derivatives can be studied using spectroscopic techniques. For instance, the spectroscopic properties of a related N,S-coordinating Schiff base were investigated, revealing details about its hydrogen bonding and crystal lattice . The copolymerization of aniline with pyrrole has been studied, showing that the electrical conductivity of the resulting copolymers can be explained by the variable range hopping model . These studies provide a foundation for predicting the properties of "2-Methyl-3-(1H-pyrrol-1-yl)aniline", which may include its spectroscopic characteristics and electrical conductivity.

科学研究应用

1. 结构分析和相互作用研究

与2-甲基-3-(1H-吡咯-1-基)苯胺结构相关的化合物的研究,如异构的氯代-N-[1-(1H-吡咯-2-基)乙烯亚胺]苯胺,揭示了独特的结构特征。这些化合物具有平面骨架和包括分子间N-H···N氢键和C-H···π相互作用在内的相互作用,形成中心对称二聚体 (Su et al., 2013)。

2. 光物理学和电致发光

类似于2-甲基-3-(1H-吡咯-1-基)苯胺的化合物的衍生物,如N,N-二(3-(1H-吡唑-1-基)苯基)苯胺,已被探索其光物理性质。这些化合物参与合成四齿环金(II)配合物,显示在电致发光应用和有机发光二极管(OLED)器件中的潜力 (Vezzu et al., 2010)。

3. 催化和化学反应

涉及与2-甲基-3-(1H-吡咯-1-基)苯胺相关的化合物的化学反应的研究是广泛的。例如,铜或铁催化的含氧气氛氧化sp3C-H键与2-(1H-吡咯-1-基)苯胺的反应展示了这些化合物在合成吡咯并[1,2-a]喹啉中的实用性 (Dai et al., 2017)。类似地,从类似(2-氨基苯基)(1H-吡咯-2-基)甲酮的化合物,使用三氯氧磷作为试剂,合成新型吡咯并[1,2-c][1,3]苯二氮杂环和吡咯并[3,2-c]- [1]苯并环系统,突显了这些化合物在合成复杂化学结构中的多功能性 (Rotas & Varvounis, 2020)。

4. 材料科学和腐蚀研究

从吡咯-2-甲醛衍生的席夫碱的合成和表征,与2-甲基-3-(1H-吡咯-1-基)苯胺结构相似,已被探索其在材料科学中的潜力,特别是在腐蚀抑制方面。研究表明,这些碱对腐蚀具有显著的抑制作用,表明它们在防护涂层和材料中的实用性 (Charles et al., 2020)。

安全和危害

属性

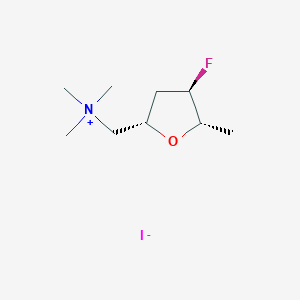

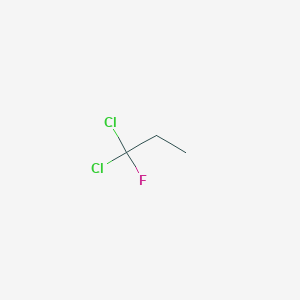

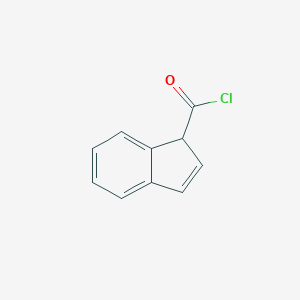

IUPAC Name |

2-methyl-3-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h2-8H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJLTEKIKVHAMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377026 |

Source

|

| Record name | 2-Methyl-3-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24782410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Methyl-3-(1H-pyrrol-1-yl)aniline | |

CAS RN |

137352-75-1 |

Source

|

| Record name | 2-Methyl-3-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)